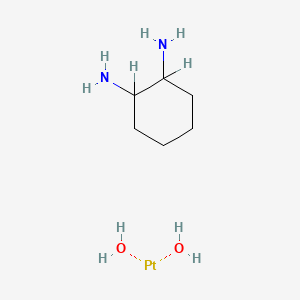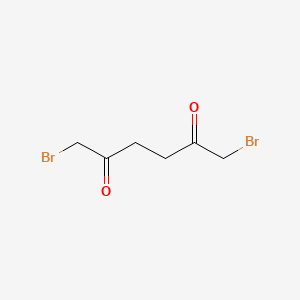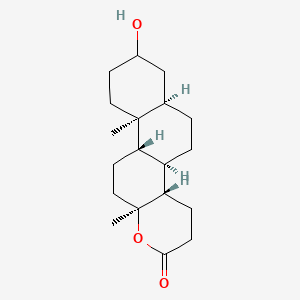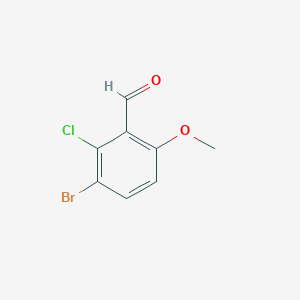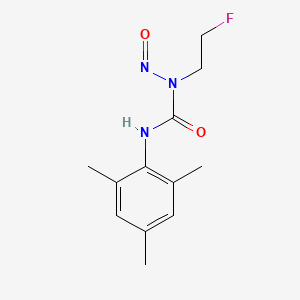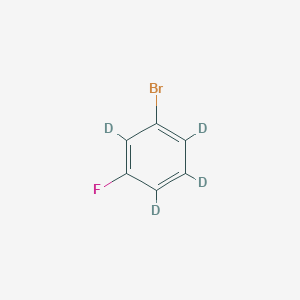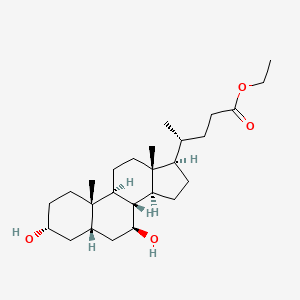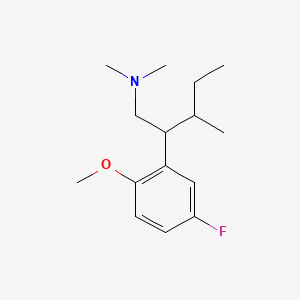
beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine is an organic compound with a complex structure. It contains 42 atoms, including 24 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in a biological context, it may interact with enzymes or receptors, leading to a specific physiological response.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine include:
- Beta-sec-Butyl-N,N-dimethyl-2-methoxyphenethylamine
- Beta-sec-Butyl-N,N-dimethyl-5-chloro-2-methoxyphenethylamine
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness can make it particularly valuable in specific applications where fluorine’s properties are advantageous.
Propiedades
Número CAS |
27684-90-8 |
|---|---|
Fórmula molecular |
C15H24FNO |
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
2-(5-fluoro-2-methoxyphenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H24FNO/c1-6-11(2)14(10-17(3)4)13-9-12(16)7-8-15(13)18-5/h7-9,11,14H,6,10H2,1-5H3 |
Clave InChI |
RNLQFNIHSHJRPG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN(C)C)C1=C(C=CC(=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


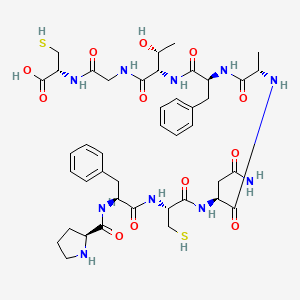

![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)

